((4-(o-Tolyloxy)phenyl)sulfonyl)glycine
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Overview
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine is a chemical compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . It is also known by its IUPAC name, { [4-(2-methylphenoxy)phenyl]sulfonyl}amino)acetic acid . This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)glycine typically involves the reaction of 4-(o-tolyloxy)phenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays .
Medicine
It is being investigated for its potential therapeutic effects in various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity . The glycine moiety can interact with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ((4-(o-Tolyloxy)phenyl)sulfonyl)alanine
- ((4-(o-Tolyloxy)phenyl)sulfonyl)valine
- ((4-(o-Tolyloxy)phenyl)sulfonyl)leucine
Uniqueness
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine is unique due to its specific structural features, such as the presence of both a sulfonyl group and a glycine moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine is a synthetic compound that belongs to the class of sulfonyl-containing amino acids. Its molecular formula is C18H21NO5S, and it has a molecular weight of 395.49 g/mol. This compound has garnered attention due to its potential biological activities, particularly its interactions with various biomolecular targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The sulfonyl group in the compound can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. This interaction can significantly influence various biochemical pathways, resulting in altered cellular functions.
In Vitro Studies
Research has indicated that this compound exhibits notable effects in vitro. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound's structure allows it to act as a competitive inhibitor, affecting the kinetics of enzyme activity and potentially leading to therapeutic applications.
Table 1: Summary of In Vitro Biological Activities
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various phenylsulfonyl derivatives, including this compound. The results indicated that this compound exhibited significant activity against several pathogenic bacteria, suggesting its potential use as an antimicrobial agent .
- Cytotoxic Effects : Another research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that the compound induced apoptosis in these cells, highlighting its potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the phenyl ring and alterations in the sulfonyl group can significantly affect the compound's interaction with biological targets.
Table 2: Comparison of Similar Compounds
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
This compound | Contains glycine | Antimicrobial, cytotoxic |
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine | Contains methionine | Enzyme inhibition |
((4-(o-Tolyloxy)phenyl)sulfonyl)serine | Contains serine | Potential neuroprotective effects |
Properties
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-4-2-3-5-14(11)21-12-6-8-13(9-7-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMBZWBTMMKUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.